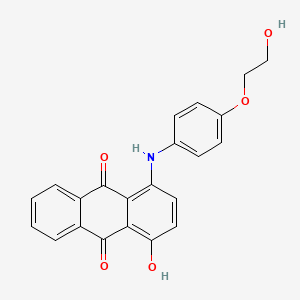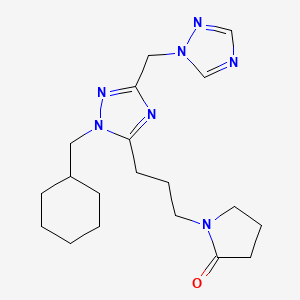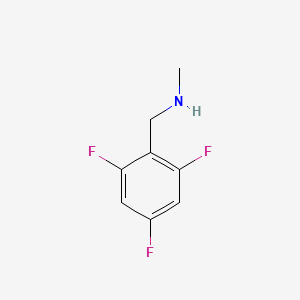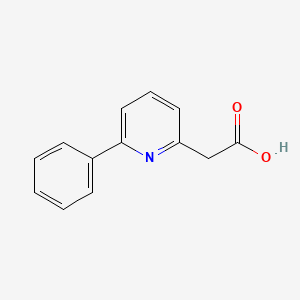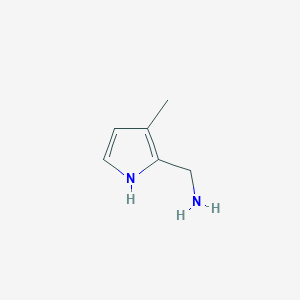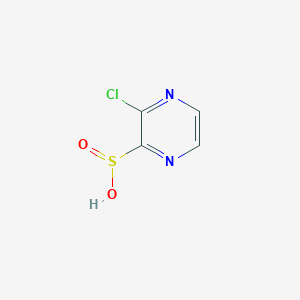![molecular formula C20H20O5S B13128984 9,10-Anthracenedione, 1-(2-methoxyethoxy)-8-[(2-methoxyethyl)thio]- CAS No. 833489-93-3](/img/structure/B13128984.png)
9,10-Anthracenedione, 1-(2-methoxyethoxy)-8-[(2-methoxyethyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 1-(2-methoxyethoxy)-8-[(2-methoxyethyl)thio]- is a derivative of anthracenedione, a class of organic compounds known for their applications in dyes, pigments, and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-(2-methoxyethoxy)-8-[(2-methoxyethyl)thio]- typically involves the following steps:
Starting Material: The synthesis begins with 9,10-anthracenedione as the core structure.
Introduction of Methoxyethoxy Group: The methoxyethoxy group can be introduced through an etherification reaction using 2-methoxyethanol and a suitable base such as sodium hydride.
Introduction of Methoxyethylthio Group: The methoxyethylthio group can be introduced via a nucleophilic substitution reaction using 2-methoxyethylthiol and a suitable leaving group on the anthracenedione core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Anthracenedione, 1-(2-methoxyethoxy)-8-[(2-methoxyethyl)thio]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracenedione core to anthracene derivatives.
Substitution: The methoxyethoxy and methoxyethylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or thiolates.
Major Products
Oxidation: Quinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Various substituted anthracenedione derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
9,10-Anthracenedione, 1-(2-methoxyethoxy)-8-[(2-methoxyethyl)thio]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 9,10-Anthracenedione, 1-(2-methoxyethoxy)-8-[(2-methoxyethyl)thio]- involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell cycle arrest. This property is particularly relevant in its potential anticancer activity, where it targets rapidly dividing cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 1,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)anthra-9,10-quinone
- 9,10-Anthracenedione, 1-hydroxy-2-(methoxymethyl)-
Uniqueness
9,10-Anthracenedione, 1-(2-methoxyethoxy)-8-[(2-methoxyethyl)thio]- is unique due to the presence of both methoxyethoxy and methoxyethylthio groups, which can significantly influence its chemical reactivity and potential applications. These functional groups can enhance its solubility, stability, and interaction with biological targets compared to other anthracenedione derivatives.
Propiedades
Número CAS |
833489-93-3 |
|---|---|
Fórmula molecular |
C20H20O5S |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
1-(2-methoxyethoxy)-8-(2-methoxyethylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H20O5S/c1-23-9-10-25-15-7-3-5-13-17(15)20(22)18-14(19(13)21)6-4-8-16(18)26-12-11-24-2/h3-8H,9-12H2,1-2H3 |
Clave InChI |
ITZHXQGPQHOGHL-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3SCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Dibenzo[b,d]thiophen-4-yl)pyridine](/img/structure/B13128914.png)


![2-([2,2'-Bipyridin]-3-ylthio)ethanamine](/img/structure/B13128932.png)

